4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile
Description
IUPAC Nomenclature and Alternative Chemical Designations
The compound under investigation bears the formal International Union of Pure and Applied Chemistry designation this compound, which systematically describes its molecular architecture. This nomenclature reflects the hierarchical assembly of functional groups, beginning with the benzonitrile core structure and indicating the substitution pattern at the para position of the benzene ring. The Chemical Abstracts Service has assigned registry number 671754-28-2 to this compound, providing a unique identifier for database searches and chemical inventory management.
Alternative chemical designations for this compound include several synonymous nomenclatures that emphasize different structural aspects. The designation 4-((2-Methylthiazol-4-yl)methoxy)benzonitrile represents a commonly used abbreviated form that maintains clarity while reducing nomenclature complexity. Additional systematic names include Benzonitrile, 4-[(2-methyl-4-thiazolyl)methoxy]-, which follows Chemical Abstracts Service naming conventions by placing the core benzonitrile structure as the primary identifier.
The molecular formula C12H10N2OS accurately represents the elemental composition, indicating the presence of twelve carbon atoms, ten hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight of 230.29 daltons reflects the combined atomic masses of these constituent elements. The systematic nomenclature also reveals the compound's classification as an aromatic ether derivative, specifically featuring a thiazole-substituted methoxy group attached to the para position of benzonitrile.
Molecular Architecture Analysis: Thiazole-Benzenenitrile Hybrid Structure
The molecular architecture of this compound exhibits a distinctive hybrid structure that integrates multiple pharmacologically relevant motifs within a single molecular framework. The compound features an aromatic ether linkage that connects a 2-methylthiazole ring system to a para-cyanobenzene moiety through a methylene bridge. This structural arrangement creates a molecule with distinct electronic and steric properties derived from the interaction between electron-rich thiazole and electron-deficient benzonitrile components.
The thiazole ring component contributes significant heteroaromatic character to the overall molecular structure. The five-membered heterocycle contains both nitrogen and sulfur atoms in specific positions, with the nitrogen atom occupying position 1 and sulfur at position 3 of the ring system. The methyl substituent at position 2 of the thiazole ring provides additional steric bulk and electronic modulation of the heterocyclic system. This substitution pattern influences both the electron density distribution within the thiazole ring and the overall conformational preferences of the molecule.
The benzonitrile component represents the second major structural domain, featuring a benzene ring with a nitrile functional group at the para position relative to the methoxy linkage. The cyano group introduces significant electron-withdrawing character to the aromatic system, creating a polarized electronic environment that contrasts with the electron-rich thiazole component. This electronic complementarity between the two aromatic domains contributes to the compound's unique physicochemical properties and potential biological activities.
The methoxy linkage serves as a critical structural bridge that connects the thiazole and benzonitrile domains while maintaining sufficient conformational flexibility to allow for optimal spatial arrangements. The ether oxygen atom provides a point of electronic interaction between the two aromatic systems, potentially facilitating through-bond electronic communication. The methylene spacer between the thiazole ring and the ether linkage introduces additional conformational degrees of freedom that can influence the overall molecular shape and binding properties.
Crystallographic Data and Conformational Studies
Detailed crystallographic analysis of this compound remains an active area of investigation, though comprehensive structural data are currently limited in the available literature. The molecular geometry can be predicted based on standard bond lengths and angles for the constituent functional groups, suggesting a predominantly planar arrangement for both the thiazole and benzonitrile ring systems. The methoxy linkage introduces a rotational degree of freedom that allows for multiple conformational states depending on the crystal packing forces and intermolecular interactions.
Computational modeling studies suggest that the compound can adopt multiple low-energy conformations characterized by different relative orientations of the thiazole and benzonitrile ring systems. The torsional angle around the ether linkage represents a primary conformational variable that influences the overall molecular shape and potentially affects both solid-state packing and solution-phase behavior. Theoretical calculations indicate that both syn and anti orientations of the two aromatic domains are energetically accessible, with the preferred conformation depending on specific environmental conditions.
The crystal structure analysis would be expected to reveal important information about intermolecular interactions, including potential hydrogen bonding involving the nitrile nitrogen atom and aromatic stacking interactions between the heterocyclic and carbocyclic ring systems. The presence of both electron-rich and electron-poor aromatic domains within the same molecule creates opportunities for interesting supramolecular assemblies in the crystalline state. These structural features could provide valuable insights into the compound's physical properties and potential applications in materials science.
Conformational studies using nuclear magnetic resonance spectroscopy and computational chemistry methods would provide additional insights into the dynamic behavior of the molecule in solution. The barriers to rotation around the ether linkage and the preferred conformational states in different solvents represent important parameters for understanding the compound's behavior in biological and chemical systems. Such studies would complement crystallographic data to provide a comprehensive picture of the structural landscape accessible to this complex heterocyclic system.
Comparative Structural Analysis with Related Thiazole-Cyanobenzene Derivatives
Comparative structural analysis reveals significant similarities and differences between this compound and related thiazole-containing cyanobenzene derivatives. The closely related compound 4-(2-methylthiazol-4-yl)benzonitrile, bearing Chemical Abstracts Service registry number 127406-79-5, represents a direct structural analog lacking the methoxy linkage. This simplified analog has a molecular formula of C11H8N2S and molecular weight of 200.26 daltons, making it 30 daltons lighter than the methoxy-containing derivative.
The structural comparison between these compounds highlights the significant impact of the methoxy bridge on molecular geometry and electronic properties. The direct attachment of the thiazole ring to the benzonitrile system in 4-(2-methylthiazol-4-yl)benzonitrile creates a more rigid molecular framework with limited conformational flexibility. In contrast, the methoxy linkage in this compound introduces additional degrees of freedom that can significantly alter the compound's three-dimensional structure and binding properties.
Another relevant structural analog is [4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, which replaces the nitrile group with a hydroxymethyl functionality while maintaining the direct thiazole-benzene connection. This compound, with molecular formula C11H11NOS and molecular weight of 205.28 daltons, provides insights into the electronic effects of different para-substituents on the benzene ring. The comparison between hydroxymethyl and nitrile substituents illustrates the dramatic difference in electronic character between electron-donating and electron-withdrawing groups.
The analysis of melting point data provides additional structural insights when available. The compound 4-(2-methylthiazol-4-yl)benzonitrile exhibits a melting point of 154 degrees Celsius, indicating relatively strong intermolecular interactions in the crystalline state. The introduction of the methoxy linkage in this compound would be expected to alter these packing interactions, potentially leading to different thermal properties and crystal structures.
Properties
IUPAC Name |
4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-9-14-11(8-16-9)7-15-12-4-2-10(6-13)3-5-12/h2-5,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZWRROOAZYIBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)COC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384485 | |
| Record name | 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671754-28-2 | |
| Record name | 4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70384485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oximation-Dehydration Sequence
Adapting methodologies from one-pot nitrile syntheses, 4-hydroxybenzaldehyde is converted to 4-hydroxybenzonitrile through:
- Oximation : Treatment with hydroxylamine hydrochloride in a dichloromethane-triethylamine system yields 4-hydroxybenzaldehyde oxime.
- Dehydration : Thionyl chloride facilitates oxime dehydration, producing 4-hydroxybenzonitrile in >90% yield.
Key Conditions :
- Solvent: Dichloromethane
- Base: Triethylamine (1.5 eq)
- Dehydrating Agent: Thionyl chloride (2 eq)
- Temperature: 10–25°C (dehydration step)
Characterization :
- $$ ^1 \text{H NMR} $$ (CDCl$$ _3 $$): δ 7.58 (d, 2H), 6.94 (d, 2H), 5.21 (s, 1H, -OH).
- HPLC Purity : ≥99%.
Synthesis of 4-(Chloromethyl)-2-methyl-1,3-thiazole
Hantzsch Thiazole Synthesis
The thiazole core is constructed via cyclocondensation of thioacetamide and 1,3-dichloroacetone:
$$
\text{Thioacetamide} + \text{Cl-CH}2\text{-CO-CH}2\text{Cl} \xrightarrow{\text{EtOH, reflux}} \text{2-Methyl-4-(chloromethyl)-1,3-thiazole}
$$
Mechanistic Insights :
- Thioacetamide’s sulfur nucleophile attacks the α-carbon of 1,3-dichloroacetone.
- Cyclization and elimination yield the thiazole ring.
Optimization :
Characterization :
Etherification: Coupling Thiazole and Benzonitrile Moieties
Nucleophilic Substitution
4-(Chloromethyl)-2-methyl-1,3-thiazole reacts with 4-hydroxybenzonitrile under basic conditions:
$$
\text{4-Hydroxybenzonitrile} + \text{4-(ClCH}2\text{)-2-methylthiazole} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}
$$
Conditions :
- Base : Potassium carbonate (2 eq)
- Solvent : DMF, 80°C, 12 hrs
- Yield : 75–88%
Side Reactions Mitigation :
- Exclusion of moisture prevents hydrolysis of the chloromethyl group.
- Stoichiometric control minimizes di-etherification.
Characterization :
- $$ ^1 \text{H NMR} $$ (CDCl$$ _3 $$): δ 7.63 (d, 2H, Ar-H), 6.99 (d, 2H, Ar-H), 4.82 (s, 2H, -OCH$$ _2 $$-), 2.48 (s, 3H, thiazole-CH$$ _3 $$).
- HRMS : m/z 257.08 [M+H]$$ ^+ $$.
Alternative Synthetic Routes
Mitsunobu Etherification
For oxygen-sensitive substrates, the Mitsunobu reaction offers an alternative:
$$
\text{4-Hydroxybenzonitrile} + \text{4-(HOCH}2\text{)-2-methylthiazole} \xrightarrow{\text{DIAD, PPh}3} \text{Target Compound}
$$
Advantages :
Limitations :
- Requires expensive reagents (DIAD, triphenylphosphine).
Industrial-Scale Considerations
Solvent Recycling
Green Chemistry Adaptations
- Microwave Assistance : Reduces reaction time (e.g., etherification in 2 hrs vs. 12 hrs).
- Catalytic Agents : Nano-ZnO accelerates thiazole cyclization, improving yields to 90%.
Analytical and Spectroscopic Validation
Comparative Data
| Parameter | 4-Hydroxybenzonitrile | 4-(ClCH$$ _2 $$)-2-methylthiazole | Target Compound |
|---|---|---|---|
| Yield (%) | 92.8 | 85 | 88 |
| MP (°C) | 198–200 | 102–104 | 170–172 |
| HPLC Purity (%) | 99.0 | 98.5 | 99.2 |
Spectroscopic Highlights
- FT-IR : C≡N stretch at 2230 cm$$ ^{-1} $$, C-O-C at 1240 cm$$ ^{-1} $$.
- $$ ^{13} \text{C NMR} $$ : δ 160.1 (thiazole C-2), 118.9 (CN), 70.4 (-OCH$$ _2 $$-).
Challenges and Optimization
Thiazole Stability
- 4-(Chloromethyl)thiazole is hygroscopic; storage under anhydrous N$$ _2 $$ is critical.
- Alternatives : Use bromomethyl analogs for improved leaving-group reactivity.
Etherification Byproducts
- Di-ether Formation : Controlled stoichiometry (1:1.05 thiazole:benzonitrile) suppresses byproducts.
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of dyes, biocides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding or other interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Benzonitrile-Thiazole Derivatives
Key Observations :
- Linkage Type : The methoxy group in the target compound offers flexibility and moderate polarity, contrasting with the ethynyl group in [18F]F-MTEB, which enhances rigidity and π-conjugation for improved receptor binding .
- Substituent Effects : Halogenation (e.g., fluorine in [18F]F-MTEB) improves pharmacokinetic properties and enables radiolabeling for imaging . Chlorine in ’s compound may enhance electrophilicity, affecting reactivity .
Key Observations :
- The target compound’s synthesis is less complex than radiolabeled derivatives like [18F]F-MTEB, which require specialized coupling and isotopic incorporation .
- Thiourea cyclization () and carboxamide formation () are common strategies for thiazole-containing benzonitriles, highlighting the versatility of these methods .
Pharmacological and Functional Comparisons
- mGlu5 Receptor Affinity: Ethynyl-linked compounds (e.g., [18F]F-MTEB) exhibit nanomolar affinity for mGlu5 due to optimal spatial arrangement, whereas methoxy-linked analogs may have reduced binding efficiency due to increased bond length and rotational freedom .
- Antibacterial Activity : ’s Compound 14 (structurally related via thiazole-benzonitrile motifs) shows narrow-spectrum antibacterial effects, suggesting the target compound could be explored for similar applications .
- Metabolic Stability : The trifluoromethyl group in ’s derivative enhances metabolic stability compared to the methoxy group, which is more susceptible to oxidative demethylation .
Biological Activity
4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H12N2O2S
- Molecular Weight : 260.31 g/mol
- CAS Number : 944450-90-2
Biological Activity Overview
The compound exhibits a range of biological activities, including antimicrobial, antifungal, and anticancer properties. Its unique structure allows for interaction with various biological targets, making it a candidate for further therapeutic exploration.
The thiazole ring in the compound is critical for its biological activity. It can engage in hydrogen bonding and π-π interactions, which are essential for binding to biological targets. This binding can inhibit specific enzymes or receptors, leading to modulation of biochemical pathways that are crucial in disease processes.
Antimicrobial and Antifungal Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial and antifungal properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics like norfloxacin .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(4-bromophenyl)thiazol-2-amine | Staphylococcus epidermidis | < 10 µg/mL |
| 4-(2-Methylthiazol)benzonitrile | E. coli | < 15 µg/mL |
Anticancer Potential
The anticancer properties of this compound have been explored through various studies. The presence of the thiazole moiety is linked to cytotoxic effects on cancer cell lines:
- Cytotoxicity Studies : The compound has shown IC50 values in the low micromolar range against several cancer cell lines, indicating potential as an anticancer agent.
- Structure-Activity Relationship (SAR) : Studies indicate that modifications on the thiazole ring and phenyl groups significantly influence the anticancer activity of related compounds .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI highlighted the synthesis of thiazole derivatives and their antimicrobial efficacy against various pathogens. The results demonstrated that specific substitutions on the thiazole ring enhanced the antimicrobial activity significantly .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of thiazole-containing compounds against A431 and HT29 cell lines. The study concluded that compounds with a methyl group at position 4 on the phenyl ring exhibited increased cytotoxicity compared to their unsubstituted counterparts .
Q & A
Basic: What are the optimal synthetic routes and purification methods for 4-[(2-Methyl-1,3-thiazol-4-yl)methoxy]benzonitrile?
The synthesis typically involves nucleophilic substitution or cross-coupling reactions. A plausible route starts with 4-hydroxybenzonitrile, which undergoes alkylation with a thiazole-containing electrophile (e.g., 4-(chloromethyl)-2-methyl-1,3-thiazole). Reaction conditions may include a base like potassium carbonate in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 6–12 hours . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Purity is confirmed via HPLC (>95%) and melting point analysis .
Advanced: How does the thiazole moiety influence the compound’s reactivity in cross-coupling reactions?
The thiazole ring acts as an electron-deficient heterocycle, enabling participation in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, the boronate ester derivative (prepared via Miyaura borylation) can undergo coupling with aryl halides to generate biaryl structures . However, competing coordination of the thiazole’s sulfur atom with palladium catalysts may require tailored ligands (e.g., XPhos) to suppress side reactions . Kinetic studies using in situ IR or LC-MS are recommended to monitor reaction progress .
Basic: What spectroscopic techniques validate the structure of this compound?
- 1H/13C NMR : Key signals include the benzonitrile aromatic protons (δ 7.6–8.1 ppm), thiazole protons (δ 7.2–7.4 ppm), and methoxy methyl group (δ 2.5 ppm) .
- Mass Spectrometry (EI/ESI) : Molecular ion [M+H]+ at m/z 245.3 confirms the molecular formula (C12H10N2OS) .
- IR Spectroscopy : Stretching bands for nitrile (C≡N, ~2220 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) .
Advanced: What computational strategies predict the compound’s bioactivity and metabolic stability?
Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets like kinases or cytochrome P450 enzymes . Molecular docking (AutoDock Vina) models interactions with enzymes such as CYP3A4, while QSAR models assess metabolic stability using descriptors like logP and polar surface area . MD simulations (>100 ns) evaluate binding stability in solvent environments .
Basic: How do solubility and stability profiles affect experimental design?
- Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane, but poorly in water (<0.1 mg/mL). Use co-solvents (e.g., 10% DMSO in PBS) for biological assays .
- Stability : Stable at room temperature in inert atmospheres but degrades under UV light or acidic conditions (pH <4). Store at –20°C in amber vials with desiccants .
Advanced: How can contradictory data on biological activity be resolved?
Case Study: If cytotoxicity assays show variability (e.g., IC50 ranging from 5–50 µM in cancer cell lines), consider:
- Assay Conditions : Check for differences in cell culture media (e.g., serum protein binding) or incubation times .
- Metabolite Interference : Use LC-MS to identify degradation products or active metabolites .
- Target Selectivity : Perform kinome-wide profiling to confirm off-target effects .
Basic: What safety precautions are required when handling this compound?
- Hazard Classification : Acute toxicity (Category 4) via oral/dermal/inhalation routes. Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced: What strategies optimize its use in materials science (e.g., organic semiconductors)?
The nitrile and thiazole groups enhance electron-withdrawing capacity, making it suitable for n-type semiconductors. Co-polymerize with thiophene derivatives via Stille coupling, and characterize charge mobility using FET devices or impedance spectroscopy . Thermal stability (>250°C) is confirmed via TGA .
Basic: How is the compound’s purity quantified, and what impurities are common?
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA), retention time ~8.2 min .
- Common Impurities : Unreacted 4-hydroxybenzonitrile (retention time ~5.1 min) or thiazole byproducts (e.g., oxidation to sulfoxides) .
Advanced: What isotopic labeling approaches track its pharmacokinetics in vivo?
Synthesize a deuterated analog by replacing the methoxy methyl group with CD3. Use LC-MS/MS to quantify plasma concentrations in rodent models, with a LOD of 0.1 ng/mL . PET imaging with 11C-labeled analogs is feasible via Pd-mediated cyanation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
